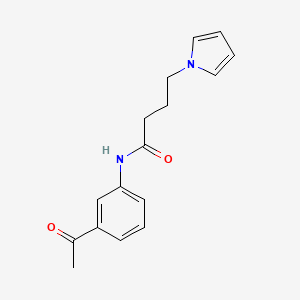

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as APB, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been used to study the physiological and biochemical effects of CB1 activation.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

A study explored the biological activity of synthetic histone deacetylase inhibitors, particularly focusing on the effects of pyrrole-C2 and/or -C4 substitutions. These compounds, including analogs of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, demonstrated significant inhibitory activity against maize HD2 activity in vitro, suggesting their potential for epigenetic modulation and therapeutic applications in diseases where histone deacetylase plays a crucial role (A. Mai et al., 2004).

Heterocyclic Compound Synthesis

Another realm of application is in the synthesis of heterocyclic compounds, where N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide and related compounds serve as precursors or intermediates. Research highlighted the synthetic importance of these compounds, detailing methods for their preparation and their use in generating a variety of heterocyclic structures, which are pivotal in the development of new pharmaceuticals and materials (A. Fadda et al., 2015).

Antimicrobial Evaluation

The compound's utility extends to antimicrobial applications, with studies reporting the synthesis and antimicrobial evaluation of new derivatives. These studies found moderate activity against selected pathogens, indicating the potential of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide derivatives in developing new antimicrobial agents (A. Farag et al., 2009).

Neuroprotective Agents

Furthermore, derivatives of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide have been investigated for their neuroprotective properties, offering multifunctional activities that could be beneficial in treating neurodegenerative diseases like Alzheimer's. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and the ability to penetrate the central nervous system, demonstrating their potential as therapeutic agents (Gema C González-Muñoz et al., 2011).

Novel Alkaloid Discovery

In a study focused on natural products, derivatives similar to N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide were isolated from edible mushrooms, showcasing the compound's role in the discovery and characterization of novel bioactive substances. This highlights the broader applicability of such compounds in pharmacognosy and natural product chemistry (T. Sakamoto et al., 2020).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-13(19)14-6-4-7-15(12-14)17-16(20)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOOWHKCOAOIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)

![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)